molecular formula C6H3Br2NO3 B181593 2,6-Dibromo-4-nitrophenol CAS No. 99-28-5

2,6-Dibromo-4-nitrophenol

Cat. No.: B181593
CAS No.: 99-28-5
M. Wt: 296.9 g/mol
InChI Key: WBHYZUAQCSHXCT-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitrophenol: is an organic compound with the molecular formula C6H3Br2NO3 and a molecular weight of 296.901 g/mol . It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 6 positions, and a nitro group is substituted at the 4 position. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and industrial applications .

Safety and Hazards

2,6-Dibromo-4-nitrophenol can cause skin and eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation .

Future Directions

The environmental fate of 2,6-Dibromo-4-nitrophenol is of great concern due to its high cytotoxicity and genotoxicity. More research is needed to understand its biodegradation process and to develop effective methods for its removal from the environment .

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-4-nitrophenol (2,6-DBNP) is a FADH2-dependent monooxygenase, HnpA, found in Cupriavidus sp. strain CNP-8 . This enzyme plays a crucial role in the biodegradation process of 2,6-DBNP .

Mode of Action

The compound 2,6-DBNP interacts with its target, HnpA, in the presence of the flavin reductase HnpB . HnpA catalyzes the sequential denitration and debromination of 2,6-DBNP to 6-bromohydroxyquinol (6-BHQ) . This interaction results in the breakdown of 2,6-DBNP, which is essential for the strain CNP-8 to utilize 2,6-DBNP .

Biochemical Pathways

The biochemical pathway involved in the action of 2,6-DBNP is the biodegradation process of 2,6-DBNP by Cupriavidus sp. strain CNP-8 . The hnp gene cluster, including hnpA, hnpB, and hnpC, is responsible for 2,6-DBNP catabolism . HnpC, a 6-BHQ 1,2-dioxygenase, is proposed to catalyze the ring-cleavage of 6-BHQ during 2,6-DBNP catabolism .

Pharmacokinetics

strain CNP-8 suggests that the compound can be utilized as a sole source of carbon, nitrogen, and energy . More research is needed to fully understand the ADME properties of 2,6-DBNP and their impact on bioavailability.

Result of Action

The result of the action of 2,6-DBNP is the breakdown of the compound into less toxic components, reducing its cytotoxicity and genotoxicity . This biodegradation process is crucial for mitigating the environmental impact of 2,6-DBNP, which has been identified as an emerging brominated disinfection by-product during chloramination and chlorination of water .

Action Environment

The action of 2,6-DBNP is influenced by environmental factors such as the presence of certain bacterial strains like Cupriavidus sp. strain CNP-8 . The degradation of 2,6-DBNP by this strain occurs in concentrations up to 0.7 mM . The degradation process conforms to the Haldane inhibition model, suggesting that the rate of degradation may be influenced by the concentration of 2,6-DBNP .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of p-nitrophenol: In a typical laboratory synthesis, 2,6-dibromo-4-nitrophenol can be prepared by the bromination of p-nitrophenol. The process involves dissolving p-nitrophenol in glacial acetic acid and adding bromine dropwise with stirring.

    Nitration of 2,6-dibromophenol: Another method involves the nitration of 2,6-dibromophenol using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production methods often involve similar bromination and nitration reactions but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

2,6-dibromo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHYZUAQCSHXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059191
Record name 2,6-Dibromo-4-nitrophenol
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Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-28-5
Record name 2,6-Dibromo-4-nitrophenol
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Record name Phenol, 2,6-dibromo-4-nitro-
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Record name 2,6-DIBROMO-4-NITROPHENOL
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Record name Phenol, 2,6-dibromo-4-nitro-
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Record name 2,6-Dibromo-4-nitrophenol
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Record name 2,6-dibromo-4-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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